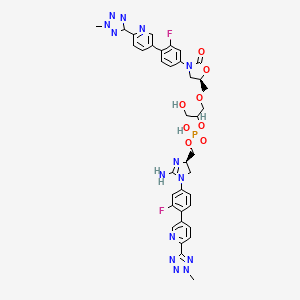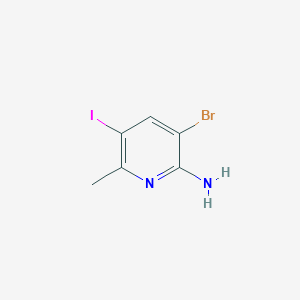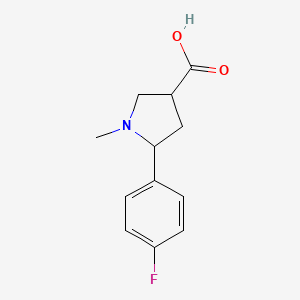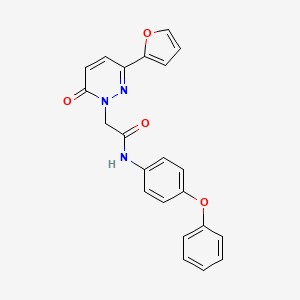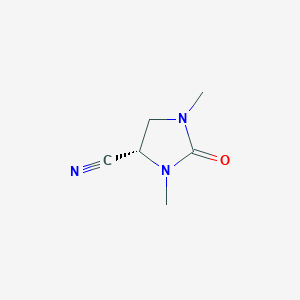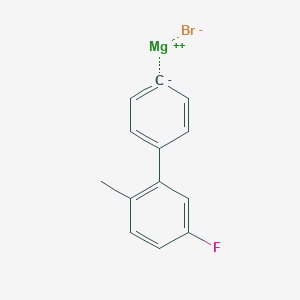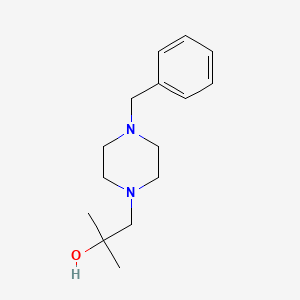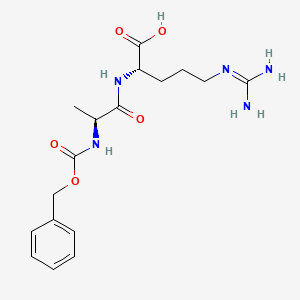![molecular formula C4H4F6O2S B14885976 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)
1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane: is an organic compound characterized by the presence of multiple fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. It is a colorless liquid with a distinct odor and is often used as a solvent and reagent in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane can be synthesized through the reaction of 1,1,1-trifluoro-2-chloroethane with sodium trifluoroethanesulfonate under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures and pressures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. The raw materials are carefully controlled, and the reaction conditions are monitored to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the effects of fluorinated molecules on biological systems. It is also used in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: The compound is explored for its potential use in drug development, particularly in the design of fluorinated drugs that exhibit improved pharmacokinetic properties.
Industry: In industrial applications, this compound is used as a solvent for cleaning and degreasing. It is also used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various chemical reactions. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1,1,1-Trifluoro-2-iodoethane: Known for its use in organic synthesis and as a reagent in various chemical reactions.
1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether: Used as a solvent and in battery applications.
Isoflurane: A fluorinated ether used as an anesthetic agent.
Uniqueness: 1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane is unique due to its combination of trifluoromethyl groups and sulfonyl functionality. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable in specialized applications where other compounds may not be suitable.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C4H4F6O2S |
|---|---|
Poids moléculaire |
230.13 g/mol |
Nom IUPAC |
1,1,1-trifluoro-2-(2,2,2-trifluoroethylsulfonyl)ethane |
InChI |
InChI=1S/C4H4F6O2S/c5-3(6,7)1-13(11,12)2-4(8,9)10/h1-2H2 |
Clé InChI |
HGQHVEDIXCKVKW-UHFFFAOYSA-N |
SMILES canonique |
C(C(F)(F)F)S(=O)(=O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


